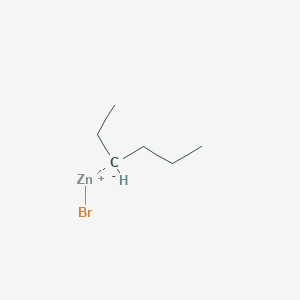

Bromuro de 1-etilbutilzinc

Descripción general

Descripción

1-Ethylbutylzinc bromide is a chemical compound with the CAS Number: 312693-14-4 . It has a molecular weight of 230.46 . The IUPAC name is zinc(II) bromide hexan-3-ide . It is stored at a temperature of 28 C .

Molecular Structure Analysis

The InChI code for 1-Ethylbutylzinc bromide is 1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of 1-Ethylbutylzinc bromide is 230.46 . It is stored at a temperature of 28 C .Mecanismo De Acción

1-Ethylbutylzinc bromide acts as a nucleophile in various organic reactions. It attacks electrophilic carbon atoms and forms a new carbon-carbon bond. The reaction mechanism involves the formation of a complex between the organozinc compound and the substrate. The complex then undergoes a nucleophilic attack, resulting in the formation of a new carbon-carbon bond.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 1-Ethylbutylzinc bromide. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It is also highly flammable and should be handled with care.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-Ethylbutylzinc bromide in lab experiments is its high reactivity. It can be used in a wide range of organic synthesis reactions, making it a versatile reagent. However, its high reactivity also makes it difficult to handle and requires careful handling to avoid accidents.

Direcciones Futuras

There are several future directions for research on 1-Ethylbutylzinc bromide. One area of research could be the development of new synthetic methods using 1-Ethylbutylzinc bromide as a reagent. Another area of research could be the investigation of the biochemical and physiological effects of this compound. Additionally, research could be conducted on the optimization of reaction conditions for various organic reactions using 1-Ethylbutylzinc bromide.

Aplicaciones Científicas De Investigación

Transformaciones estequiométricas

Los reactivos organocíncicos como el bromuro de 1-etilbutilzinc se utilizan en transformaciones estequiométricas que suelen estar dominadas por organometálicos polares del grupo principal. Esto incluye el intercambio metal-halógeno y la metalación desprotonante, que son reacciones fundamentales en la síntesis orgánica .

Transformaciones catalíticas

Estos reactivos también participan en transformaciones catalíticas que tradicionalmente están mediadas por catalizadores de metales de transición. Por ejemplo, participan en reacciones de hidrosilación, que son importantes para la formación de compuestos orgánicos que contienen silicio .

Síntesis de productos naturales

La síntesis de productos naturales y sus derivados a menudo se basa en compuestos organocíncicos debido a su papel esencial en la mejora del rendimiento de las reacciones, especialmente en reacciones a gran escala .

Reacciones de acoplamiento cruzado

El this compound es una herramienta poderosa en las reacciones de acoplamiento cruzado, como el acoplamiento de Negishi, que es un método valioso para formar enlaces carbono-carbono con tolerancia a grupos funcionales .

Adiciones de Michael

Estos reactivos se utilizan en reacciones de adición de Michael, que son adiciones conjugadas de nucleófilos a compuestos carbonílicos α,β-insaturados, un paso clave en la construcción de moléculas complejas .

Reacciones de aminación electrofílica

La aminación electrofílica es otra aplicación en la que los reactivos organocíncicos demuestran su utilidad formando enlaces carbono-nitrógeno, un proceso esencial en la síntesis de varios compuestos que contienen nitrógeno .

Reacciones de ciclopropanación

Los reactivos organocíncicos participan en reacciones de ciclopropanación, que se utilizan para sintetizar anillos de ciclopropano, un motivo estructural común en muchos productos naturales y productos farmacéuticos .

Síntesis asimétrica

Por último, estos reactivos juegan un papel importante en la síntesis asimétrica, permitiendo la creación de moléculas quirales que son importantes para el desarrollo de fármacos y otras moléculas bioactivas .

Safety and Hazards

Propiedades

IUPAC Name |

bromozinc(1+);hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMKSNAFMSJEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH-]CC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

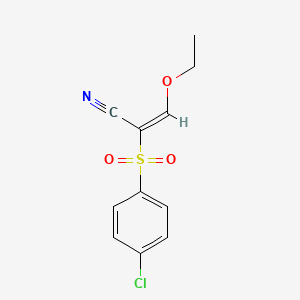

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

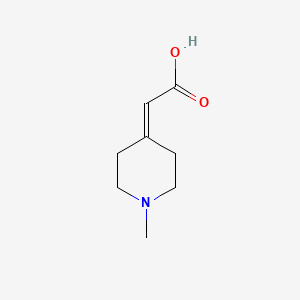

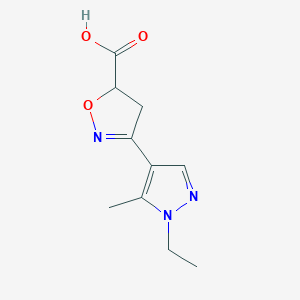

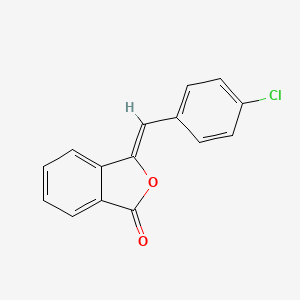

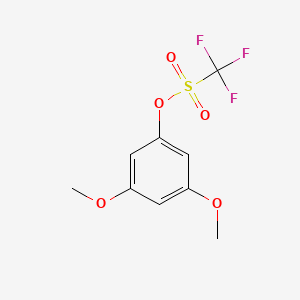

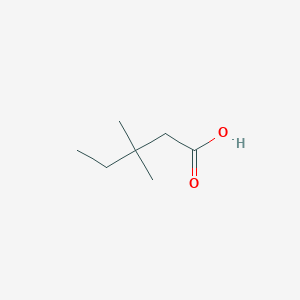

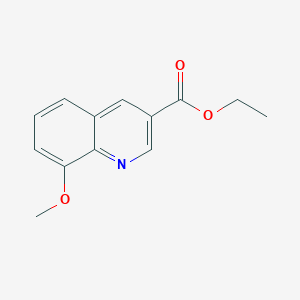

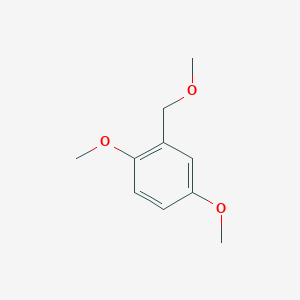

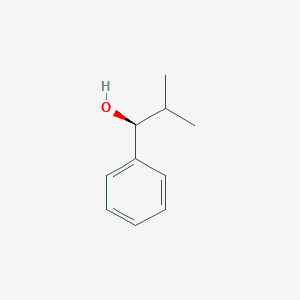

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.